molecular formula C12H9FN4 B11875699 3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine CAS No. 1356087-88-1

3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine

Cat. No.: B11875699
CAS No.: 1356087-88-1
M. Wt: 228.22 g/mol
InChI Key: UDKGCSSPZXIEFD-UHFFFAOYSA-N
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Description

3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine is a compound that belongs to the class of fluorinated pyridines and indazoles. This compound is of significant interest due to its unique chemical structure, which combines a fluoropyridine moiety with an indazole ring. The presence of the fluorine atom in the pyridine ring imparts unique physical, chemical, and biological properties to the compound, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of high-throughput screening methods can optimize reaction conditions and identify the most effective catalysts and reagents for the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; typically carried out in polar aprotic solvents under mild conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological targets, such as enzymes and receptors. The indazole ring can interact with various proteins and nucleic acids, modulating their activity and function. The compound’s unique structure allows it to inhibit specific enzymes or receptors, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine is unique due to its combination of a fluoropyridine moiety and an indazole ring This combination imparts distinct physical, chemical, and biological properties to the compound, making it a valuable subject of study in various scientific fields

Properties

CAS No.

1356087-88-1

Molecular Formula

C12H9FN4

Molecular Weight

228.22 g/mol

IUPAC Name

3-(6-fluoropyridin-2-yl)-1H-indazol-5-amine

InChI

InChI=1S/C12H9FN4/c13-11-3-1-2-10(15-11)12-8-6-7(14)4-5-9(8)16-17-12/h1-6H,14H2,(H,16,17)

InChI Key

UDKGCSSPZXIEFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)F)C2=NNC3=C2C=C(C=C3)N

Origin of Product

United States

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